molecular formula C18H15ClN2O2 B1603376 1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid CAS No. 870704-02-2

1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid

Cat. No.: B1603376
CAS No.: 870704-02-2
M. Wt: 326.8 g/mol
InChI Key: GMSVFODLMTZECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a propionic acid moiety attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form 1-(4-chlorophenyl)-3-phenylpyrazole. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propionic anhydride to yield the final product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives with potential biological activities.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: It is used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to interact with specific biological targets in plants.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects. The exact pathways and targets involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-phenylpyrazole-5-carboxylic acid: This compound has a carboxylic acid group at the 5-position of the pyrazole ring instead of the 4-position.

    1-(4-Chlorophenyl)-3-phenylpyrazole-4-acetic acid: This compound has an acetic acid moiety instead of a propionic acid moiety.

    1-(4-Chlorophenyl)-3-phenylpyrazole-4-butanoic acid: This compound has a butanoic acid moiety instead of a propionic acid moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propionic acid moiety, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-3-phenylpyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-7-9-16(10-8-15)21-12-14(6-11-17(22)23)18(20-21)13-4-2-1-3-5-13/h1-5,7-10,12H,6,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSVFODLMTZECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584740
Record name 3-[1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-02-2
Record name 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870704-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid
Reactant of Route 2
1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid
Reactant of Route 3
1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid
Reactant of Route 4
1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid
Reactant of Route 5
1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid
Reactant of Route 6
1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.